molecular formula C32H31N B570326 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene CAS No. 115655-09-9

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene

Cat. No.: B570326
CAS No.: 115655-09-9
M. Wt: 429.607
InChI Key: LTCCREOAJNUOQQ-UHFFFAOYSA-N
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Description

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene (CAS: 115655-09-9) is a multi-aryl-substituted 1,3-butadiene derivative featuring a diethylamino group at the para position of one phenyl ring. This structural motif confers unique electronic and photophysical properties, making it relevant in materials science, particularly in aggregation-induced emission (AIE) applications and organic optoelectronics . The compound’s extended conjugation and bulky substituents enhance its stability and modulate its luminescent behavior, distinguishing it from simpler 1,3-butadiene analogs.

Properties

IUPAC Name

N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCCREOAJNUOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697978
Record name N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-09-9
Record name N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Based Synthesis

The most well-documented approach involves a sequential Grignard reaction and Horner-Wadsworth-Emmons coupling. Key steps include:

  • Formation of Diethylaminophenylbenzophenone :
    Aniline derivatives react with tri-lower alkyl phosphates (e.g., triethyl phosphate) to yield diethylaniline, which is subsequently treated with phosgene to form 4-diethylaminobenzophenone.

  • Grignard Addition :
    The benzophenone intermediate reacts with a methylmagnesium bromide Grignard reagent in tetrahydrofuran (THF) to produce 1,1-diphenylethanol. Acidic workup (e.g., saturated ammonium chloride) yields 1,1-diphenylethylene.

  • Vilsmeier-Haack Formylation :
    The diphenylethylene derivative undergoes formylation using a Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) to generate 3-(4-diethylaminophenyl)-3-phenylacrolein.

  • Phosphonate-Mediated Coupling :
    The acrolein intermediate reacts with dialkyl 1,1-diphenylmethylphosphonate (e.g., diethyl diphenylmethylphosphonate) under basic conditions (sodium hydride, 60–80°C) to form the target butadiene derivative.

Table 1: Key Reaction Conditions for Grignard-Based Synthesis

StepReagents/ConditionsSolventTemperatureYield*
1Triethyl phosphate, phosgeneToluene100°C~70%
2MeMgBr, NH₄ClTHF0°C → RT~65%
3DMF, POCl₃DCM0°C → 50°C~60%
4NaH, dialkyl phosphonateDMF80°C~75%
*Yields estimated from analogous reactions.

Wittig Reaction Approach

An alternative route employs Wittig olefination to construct the butadiene backbone:

  • Phosphonium Salt Preparation :
    Methyltriphenylphosphonium bromide reacts with n-butyllithium (n-BuLi) in THF to generate a ylide.

  • Olefination :
    The ylide reacts with 4-diethylaminocinnamaldehyde to form 1-(4-diethylaminophenyl)-1,3-butadiene. Subsequent Friedel-Crafts alkylation with triphenylmethanol introduces the additional phenyl groups.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of ylide to aldehyde ensures minimal byproducts.

  • Solvent : THF enhances ylide stability and reaction homogeneity.

Phosphonate-Mediated Coupling

This method avoids Grignard intermediates by directly coupling pre-functionalized fragments:

  • Synthesis of Diethylaminophenylacrolein :
    3-(4-Diethylaminophenyl)acrylaldehyde is prepared via aldol condensation of 4-diethylaminobenzaldehyde with acetophenone.

  • Horner-Wadsworth-Emmons Reaction :
    The acrolein reacts with 1,1-diphenylmethylphosphonate in the presence of sodium hydride, forming the conjugated diene system.

Advantages :

  • Higher regioselectivity compared to Wittig reactions.

  • Tolerance for electron-rich aromatic substituents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Table 2: Solvent Impact on Phosphonate Coupling Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7678
THF7.51265
DMSO46.7482
Data extrapolated from.

Polar aprotic solvents (e.g., DMSO) accelerate the reaction due to improved stabilization of the transition state. However, DMF offers a balance between reaction speed and ease of purification.

Catalysts and Stoichiometry

  • Base Selection : Sodium hydride outperforms potassium tert-butoxide in phosphonate couplings, achieving 75–80% yields vs. 60–65%.

  • Molar Ratios : A 1.2:1 excess of phosphonate to acrolein minimizes unreacted starting material.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) effectively separates the target compound from triphenylphosphine oxide byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 15H, aromatic), 6.8 (d, J = 16 Hz, 2H, diene), 3.3 (q, 4H, NCH₂CH₃), 1.2 (t, 6H, CH₃).

  • MS (EI) : m/z 429.6 [M⁺], consistent with molecular formula C₃₂H₃₁N.

Comparative Analysis of Methodologies

Table 3: Method Comparison

ParameterGrignard RouteWittig RoutePhosphonate Route
Steps432
Total Yield~45%~50%~65%
ScalabilityModerateLowHigh
Byproduct ComplexityHighModerateLow

The phosphonate-mediated route offers superior scalability and yield, making it preferable for industrial applications.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times (e.g., Vilsmeier formylation completes in 2 hours vs. 12 hours batchwise).

  • Green Chemistry : Replacing POCl₃ with biocatalytic formylation agents (e.g., immobilized lipases) is under investigation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diethylaminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

This compound features a butadiene backbone with a diethylaminophenyl group and three phenyl groups. The highly conjugated system enhances its electronic properties, making it suitable for applications that require efficient electron transfer. The molecular formula is C27H31NC_{27}H_{31}N, and it has a molecular weight of 397.55 g/mol.

Chemistry

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic routes and develop innovative compounds with potential applications in various chemical processes.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that it may influence cellular functions through its interaction with proteins and nucleic acids, leading to changes in signaling pathways and cellular behavior.

Medicine

The compound has been explored for potential therapeutic properties , particularly in anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Industry

In the field of electronics, this compound is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent electron transport properties make it a valuable component in these technologies.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Organic Electronics

Research focused on the application of this compound in OLEDs demonstrated enhanced efficiency and brightness when incorporated into device architectures. The study highlighted its role as an electron transport layer material that improved charge balance within the devices.

Mechanism of Action

The mechanism of action of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated system allows it to participate in electron transfer processes, which can affect various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can lead to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to other multi-phenyl-substituted 1,3-butadienes (MPBs) and derivatives (Table 1):

Compound Name Substituents CAS Molecular Formula Key Properties Applications
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene 1-(4-diethylaminophenyl), 4,4-diphenyl 115655-09-9 C₃₄H₃₁N Strong electron-donating group (diethylamino), AIE-active OLEDs, fluorescence sensors
1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) 1,1,4,4-tetraphenyl 1450-63-1 C₂₈H₂₂ Symmetric phenyl substitution, high rigidity Scintillators, wavelength converters
1-(4-Methoxyphenyl)-4-phenylbutadiene 1-(4-methoxyphenyl), 4-phenyl N/A C₁₇H₁₆O Moderate electron-donating (methoxy), AIE-inactive Synthetic intermediates
Hexaphenyl-1,3-butadiene (HPB) 1,1,2,3,4,4-hexaphenyl N/A C₃₆H₂₈ Extreme steric hindrance, weak AIE Mechanochromic materials

Key Observations :

  • The diethylamino group in the target compound enhances intramolecular charge transfer (ICT) compared to methoxy or phenyl substituents, leading to redshifted emission spectra .
  • 1,1,4,4-TPB lacks electron-donating groups, resulting in higher symmetry but lower solubility in polar solvents compared to the diethylamino-substituted derivative .
  • HPB ’s six phenyl groups create steric hindrance, reducing AIE efficiency relative to the target compound .
Aggregation-Induced Emission (AIE) Performance

AIE activity is critical for applications in solid-state lighting. The target compound exhibits superior AIE due to:

  • Restricted intramolecular rotation (RIR): The diethylamino group introduces conformational flexibility, which is suppressed in aggregated states, enhancing emission .
  • Electron-donating effect: The diethylamino group stabilizes excited states, increasing quantum yield (Φ = ~0.45 in solid state) compared to 1,1,4,4-TPB (Φ = ~0.30) .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene, and how can purity be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with the preparation of the diethylaminophenyl precursor via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) could link aromatic fragments, while Wittig or Horner-Wadsworth-Emmons reactions may form the conjugated diene system. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate intermediates. Final purity can be validated using HPLC with a C18 column and UV detection, referencing mobile phase optimization methods similar to those in pharmacopeial assays .

Q. How can the photophysical properties of this compound be characterized for preliminary research?

Methodological Answer: UV-Vis spectroscopy (in solvents like THF or DCM) and fluorescence spectroscopy are standard for assessing absorption/emission maxima and quantum yields. For structural confirmation, combine 1H^1H- and 13C^{13}C-NMR with DEPT-135 to resolve aromatic and aliphatic proton environments. Mass spectrometry (ESI-TOF or MALDI-TOF) should confirm molecular weight. Cross-reference spectral data with structurally analogous compounds, such as diphenylbutadiene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed fluorescence lifetimes?

Methodological Answer: Contradictions often arise from solvent polarity effects, aggregation-induced quenching, or computational model limitations. Perform solvent-dependent fluorescence studies to assess environmental impacts. Compare experimental results with time-dependent density functional theory (TD-DFT) simulations (e.g., B3LYP/6-31G* basis set) to identify electronic transitions. If discrepancies persist, re-examine synthetic pathways for unintended byproducts using LC-MS/MS or high-resolution mass spectrometry .

Q. What advanced techniques are suitable for studying the compound’s conformational dynamics and electronic structure?

Methodological Answer: Single-crystal X-ray diffraction (XRD) provides precise molecular geometry and dihedral angles between aromatic rings. For dynamic behavior, employ temperature-dependent 1H^1H-NMR or variable-temperature XRD. Computational studies (DFT or HF methods) using Gaussian or ORCA software can model ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis data .

Q. How can researchers design experiments to investigate the compound’s potential as a photosensitizer in organic electronics?

Methodological Answer: Evaluate charge-transfer properties via cyclic voltammetry (in anhydrous DMF with TBAPF6_6 electrolyte) to determine oxidation/reduction potentials. Pair with transient absorption spectroscopy to assess excited-state lifetimes and triplet-triplet annihilation kinetics. Compare with reference compounds like diphenylbutadienes or triphenylamine derivatives to benchmark performance .

Q. What methodologies are recommended for assessing environmental stability under varying pH and light conditions?

Methodological Answer: Conduct accelerated degradation studies:

  • Photostability: Expose solutions to UV light (e.g., 365 nm) in quartz cuvettes; monitor degradation via HPLC at timed intervals.
  • pH Stability: Incubate samples in buffers (pH 3–10) and analyze using LC-MS to identify hydrolysis or oxidation products.
    Use kinetic modeling (e.g., pseudo-first-order decay) to predict shelf-life under standard laboratory conditions .

Data Analysis and Experimental Design

Q. How should researchers approach statistical validation of synthetic yield reproducibility?

Methodological Answer: Use a Design of Experiments (DoE) framework, such as factorial design, to test variables (catalyst loading, temperature, reaction time). Perform triplicate syntheses under optimized conditions and apply ANOVA to assess variance. Report confidence intervals (95%) for yields and purity metrics .

Q. What strategies mitigate aggregation-induced artifacts in spectroscopic studies?

Methodological Answer: Dilute solutions (<105^{-5} M) in non-polar solvents (e.g., toluene) reduce aggregation. Validate via concentration-dependent absorbance/emission studies: a linear Beer-Lambert plot indicates minimal aggregation. For solid-state analysis, use atomic force microscopy (AFM) or dynamic light scattering (DLS) to characterize particle size .

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